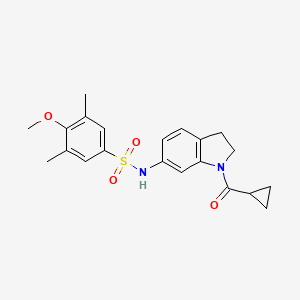

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

描述

N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic small molecule characterized by a bicyclic indoline core functionalized with a cyclopropanecarbonyl group at the 1-position and a substituted benzenesulfonamide moiety at the 6-position. The benzenesulfonamide is further modified with methoxy and 3,5-dimethyl groups, which enhance steric bulk and influence electronic properties.

属性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-13-10-18(11-14(2)20(13)27-3)28(25,26)22-17-7-6-15-8-9-23(19(15)12-17)21(24)16-4-5-16/h6-7,10-12,16,22H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQODLHDCRFAALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure comprising a cyclopropanecarbonyl group, an indolin-6-yl moiety, and a sulfonamide group, which contributes to its diverse pharmacological properties.

- IUPAC Name : N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-methoxy-3,5-dimethylbenzenesulfonamide

- Molecular Formula : C19H22N2O4S

- Molecular Weight : 378.45 g/mol

1. Anti-inflammatory Activity

Research indicates that compounds containing the sulfonamide moiety often exhibit significant anti-inflammatory properties. In vitro studies have shown that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammation.

Table 1 summarizes the anti-inflammatory activity of related compounds:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | ED50 (mg/kg) |

|---|---|---|---|

| Celecoxib | 85.6 | 83.4 | 34.1 |

| Compound A | 71.2 | 82.9 | 35.4 |

| Compound B | 75.0 | 80.0 | 40.0 |

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. The compound demonstrated promising results in inhibiting cell growth, particularly in leukemia and breast cancer cell lines.

Table 2 presents the cytotoxic effects of the compound compared to a standard drug:

| Cell Line Type | Growth Inhibition (%) | Reference Drug (Imatinib) |

|---|---|---|

| Leukemia | 18.0 | 20/59 |

| Breast Cancer | 29.1 | |

| Non-Small Cell Lung | 15.7 |

The mechanism through which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes such as COX, inhibiting their activity and thereby reducing inflammatory responses.

- Cellular Pathway Modulation : It may also interact with signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: In Vivo Anti-inflammatory Effects

In a study involving animal models, the administration of this compound resulted in significant reductions in edema compared to untreated controls. The results indicated a dose-dependent response with minimal ulcerogenic effects.

Case Study 2: Antitumor Activity Assessment

The antitumor activity was assessed using a panel of cancer cell lines from different tissues. The findings suggested that this compound could be effective against multiple types of cancer, showcasing its potential as a lead compound for further development.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide can be contextualized against related compounds in the literature. Below is a detailed analysis:

Structural Analogues with Indole/Indoline Cores

- N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide (Compound 3, ) Core Structure: Indole ring (aromatic heterocycle) vs. indoline (saturated bicyclic system) in the target compound. Functional Groups: Carboxamide linkage vs. sulfonamide in the target. The carboxamide may exhibit weaker hydrogen-bonding capacity compared to the sulfonamide’s polar sulfonyl group, impacting solubility and target affinity. Substituents: A 5-fluoro group on the indole and a benzophenone moiety vs. the target’s cyclopropanecarbonyl and dimethyl/methoxy-substituted benzene. The fluorine atom in Compound 3 enhances electronegativity, while the target’s cyclopropane may improve metabolic stability due to reduced cytochrome P450 susceptibility .

- 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-Methoxy-3-(Pyridin-3-yl)Phenyl)-4,4-Dimethyl-1H-Pyrazol-5(4H)-one (Compound 42, ) Core Structure: Piperidine vs. indoline. Substituents: Both compounds feature cyclopropanecarbonyl groups, but Compound 42 includes a pyridinylphenyl group instead of a benzenesulfonamide. The pyridine ring introduces basicity, which could alter pharmacokinetic properties compared to the target’s sulfonamide .

Substituent-Driven Comparisons

4-Methoxy-3,5-Dimethylbenzenesulfonamide vs. Pyridine Derivatives ()

- The target’s benzenesulfonamide moiety shares substituent patterns (methoxy, dimethyl) with Kanto Reagents’ Chloro[(S)-N-(1-(4-Methoxy-3,5-Dimethylpyridin-2-yl)-1-Phenylethyl) Methanesulfonamidato] Iridium(III) . However, the pyridine ring in the latter introduces nitrogen-based resonance effects, contrasting with the benzene ring’s purely aromatic character. This difference could influence electronic interactions in metal coordination or enzyme inhibition .

- Cyclopropanecarbonyl-Containing Analogues () 1-Cp-LSD (4-(Cyclopropanecarbonyl)-N,N-Diethyl-7-Methyl-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]Quinoline-9-Carboxamide): Both compounds utilize cyclopropanecarbonyl groups, which are rare in natural products but valued in drug design for their strain-induced reactivity and stability. However, 1-Cp-LSD’s ergoline scaffold targets serotonin receptors, whereas the sulfonamide in the target compound suggests divergent biological targets, such as carbonic anhydrases or kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。